![molecular formula C23H18N4O2 B4793747 4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4793747.png)
4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide
Overview
Description
4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide, commonly known as AQPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of AQPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. AQPA has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
AQPA has been shown to have various biochemical and physiological effects. In cancer cells, AQPA has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes and signaling pathways. In neurons, AQPA has been shown to protect against oxidative stress and prevent the formation of amyloid-beta plaques. In infectious diseases, AQPA has been shown to inhibit the growth of bacteria and viruses.
Advantages and Limitations for Lab Experiments
AQPA has several advantages for lab experiments, including its high potency and specificity. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on AQPA. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields, such as inflammation and autoimmune diseases. Additionally, further studies are needed to optimize its pharmacokinetic properties and reduce its potential toxicity.
Scientific Research Applications
AQPA has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, AQPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, AQPA has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques. In infectious diseases, AQPA has been shown to inhibit the growth of bacteria and viruses.
properties
IUPAC Name |
4-acetamido-N-(3-quinoxalin-2-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-15(28)25-18-11-9-16(10-12-18)23(29)26-19-6-4-5-17(13-19)22-14-24-20-7-2-3-8-21(20)27-22/h2-14H,1H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAPFNCEPCNHIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(3-quinoxalin-2-ylphenyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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